molecular formula C14H27NO4 B15376091 5-Ethyl-5-nitro-2-octyl-1,3-dioxane CAS No. 6975-22-0

5-Ethyl-5-nitro-2-octyl-1,3-dioxane

Cat. No.: B15376091
CAS No.: 6975-22-0
M. Wt: 273.37 g/mol
InChI Key: GAYAUSDHVRPICO-UHFFFAOYSA-N
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Description

5-Ethyl-5-nitro-2-octyl-1,3-dioxane is a 1,3-dioxane derivative featuring a six-membered ring structure with three substituents: a nitro group (-NO₂) and an ethyl group (-C₂H₅) at the 5-position, and a long-chain octyl group (-C₈H₁₇) at the 2-position. The nitro group confers electron-withdrawing properties, while the ethyl and octyl substituents contribute steric bulk and hydrophobicity. Such compounds are typically synthesized via acid-catalyzed acetalization reactions, as demonstrated in analogous 1,3-dioxane syntheses using aldehydes and diols .

Functionally, 1,3-dioxanes are employed as protective groups for carbonyls, intermediates in organic synthesis, or bioactive agents with insecticidal and anti-foaming properties . Computational studies on related 5-nitro-5-R-1,3-dioxanes highlight the influence of substituents on thermal stability and decomposition pathways , which may inform its handling and industrial use.

Properties

CAS No.

6975-22-0

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

5-ethyl-5-nitro-2-octyl-1,3-dioxane

InChI

InChI=1S/C14H27NO4/c1-3-5-6-7-8-9-10-13-18-11-14(4-2,12-19-13)15(16)17/h13H,3-12H2,1-2H3

InChI Key

GAYAUSDHVRPICO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1OCC(CO1)(CC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-ethyl-5-nitro-2-octyl-1,3-dioxane and analogous compounds:

Compound Substituents (R) Key Properties Applications
5-Ethyl-5-nitro-2-octyl-1,3-dioxane 5-NO₂, 5-C₂H₅, 2-C₈H₁₇ Moderate thermal stability; hydrophobic; inferred moderate ecotoxicity Potential agrochemical intermediate
5-Bromo-5-nitro-1,3-dioxane 5-NO₂, 5-Br Lower thermal stability; high ecotoxicity (analogous to 2-bromo-2-nitropropane-1,3-diol) Limited due to toxicity
5-Methyl-5-nitro-1,3-dioxane derivatives 5-NO₂, 5-CH₃ Higher thermal stability; insecticidal activity Organic synthesis; pest control
5-Ethyl-5-methyl-2-nonyl-1,3-dioxane 5-C₂H₅, 5-CH₃, 2-C₉H₁₉ High hydrophobicity; used in industrial formulations Surfactants; lubricant additives

Substituent Effects on Stability and Reactivity

  • Thermal Decomposition : Computational studies on 5-nitro-5-R-1,3-dioxanes reveal that bulkier R groups (e.g., ethyl, octyl) enhance thermal stability compared to bromo-substituted analogs. The weaker C-Br bond in 5-bromo-5-nitro-1,3-dioxane lowers its decomposition temperature, whereas alkyl groups stabilize the ring via steric and inductive effects .
  • Reactivity : The nitro group facilitates electrophilic substitution reactions, but the octyl chain at the 2-position may hinder accessibility to the reactive site, reducing reactivity compared to shorter-chain analogs like 5-methyl derivatives .

Ecotoxicological and Health Profiles

  • 5-Bromo-5-nitro-1,3-dioxane : Exhibits significant aquatic toxicity and skin irritation in animal studies, likely due to bromine’s reactivity and persistence .
  • 5-Methyl-5-nitro analogs : Lower ecotoxicity is inferred, though insecticidal activity implies targeted biocidal effects .

Alkyl Chain Length and Physicochemical Properties

Longer alkyl chains (e.g., octyl, nonyl) increase hydrophobicity, enhancing solubility in nonpolar solvents and reducing water mobility. For example, 5-ethyl-5-methyl-2-nonyl-1,3-dioxane’s nonyl group improves its utility in lubricant formulations , whereas shorter chains (e.g., methyl) favor applications requiring higher reactivity .

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